

Application Notes and Protocols: 2H-Azirines in Total Synthesis

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Compound of Interest

Compound Name: 2H-Azirine

CAS No.: 157-16-4

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Introduction

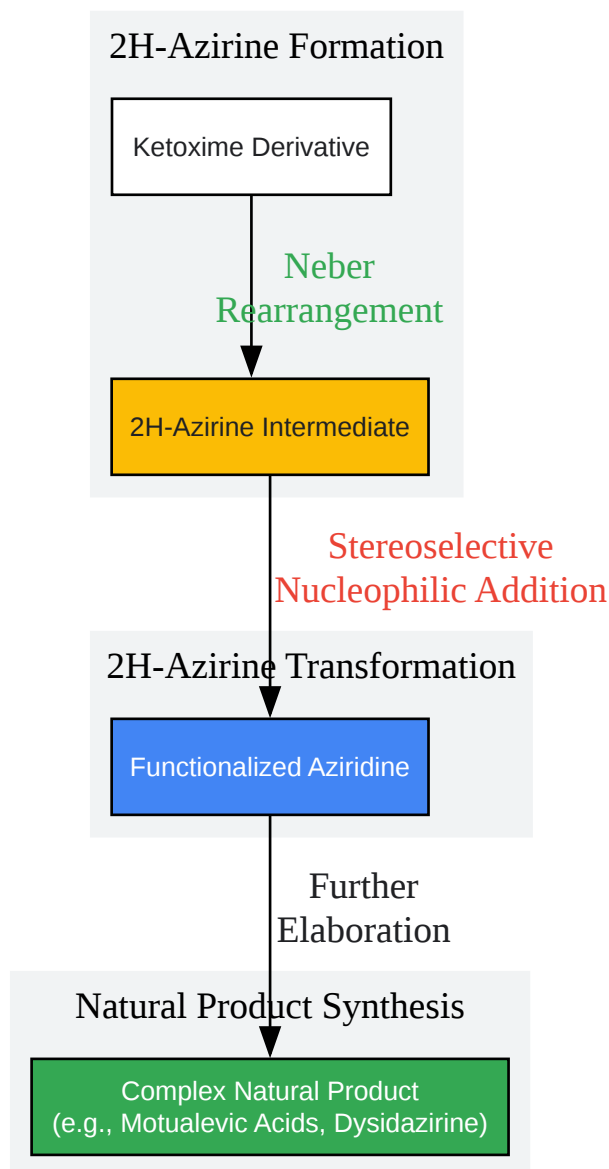
2H-Azirines, the smallest nitrogen-containing unsaturated heterocycles, are highly strained and reactive molecules that have emerged as versatile intermediates in organic synthesis.^{[1][2]} Their inherent ring strain and the presence of a reactive C=N bond make them valuable building blocks for the construction of complex nitrogen-containing architectures, which are prevalent in a wide array of natural products and pharmaceutically active compounds.^{[3][4]} This document provides detailed application notes and experimental protocols for the use of **2H-azirines** in the total synthesis of bioactive natural products, highlighting their role in key bond-forming and stereochemical-determining steps.

Strategic Applications of 2H-Azirines in Total Synthesis

The utility of **2H-azirines** in total synthesis is primarily derived from their ability to undergo a variety of transformations, including nucleophilic additions, ring-expansions, and

cycloadditions. These reactions provide access to crucial structural motifs such as functionalized aziridines, amino acids, and larger heterocyclic systems.[3][5]

A key strategy involves the stereoselective formation of the **2H-azirine** ring, often via the Neber rearrangement, followed by its diastereoselective transformation into a functionalized aziridine. This aziridine can then serve as a chiral building block for the remainder of the synthesis.



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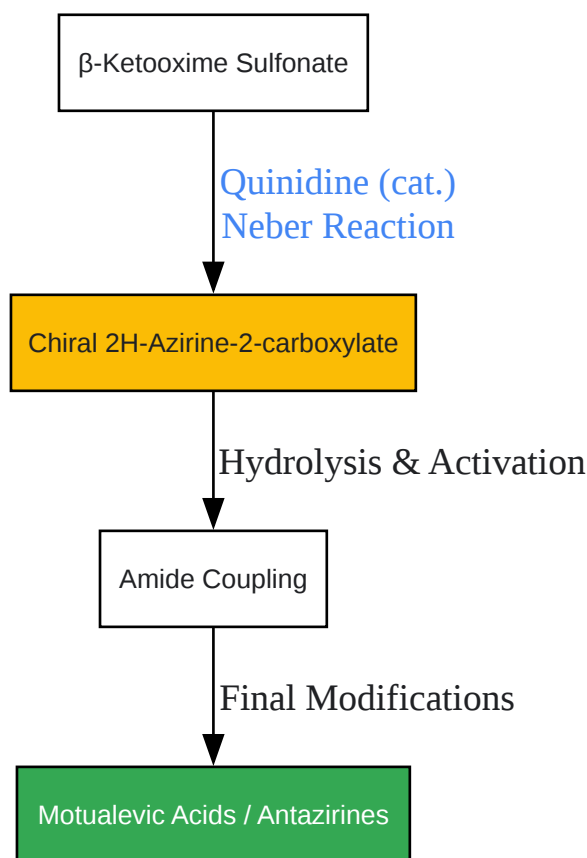
Caption: General strategy for the application of **2H-azirines** in total synthesis.

Case Study 1: Total Synthesis of Motualevic Acids and Antazirines

The total synthesis of motualevic acids and the related (E)- and (Z)-antazirines, marine natural products with potential biological activity, showcases the utility of a chiral catalyst-controlled Neber reaction to establish the key stereocenter of the molecule.[6]

Synthetic Strategy

The synthesis employs a quinidine-catalyzed asymmetric Neber reaction to convert a ketoxime sulfonate into a chiral **2H-azirine-2-carboxylate**. This intermediate is then elaborated to the final natural products.



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Caption: Synthetic workflow for motualevic acids and antazirines.

Quantitative Data

Step	Substrate	Catalyst/Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Enantiomeric Excess (%)	Ref.
Asymmetric Neber Reaction	O-Tosyl oxime of β -keto ester	Quinidine (10 mol%)	Toluene	0	12	85	92	[6]
Hydrolysis of Azirine Ester	2H-Azirine-2-carboxylate	LiOH	THF/H ₂ O	rt	2	95	-	[6]

Experimental Protocol: Quinidine-Catalyzed Asymmetric Neber Reaction[6]

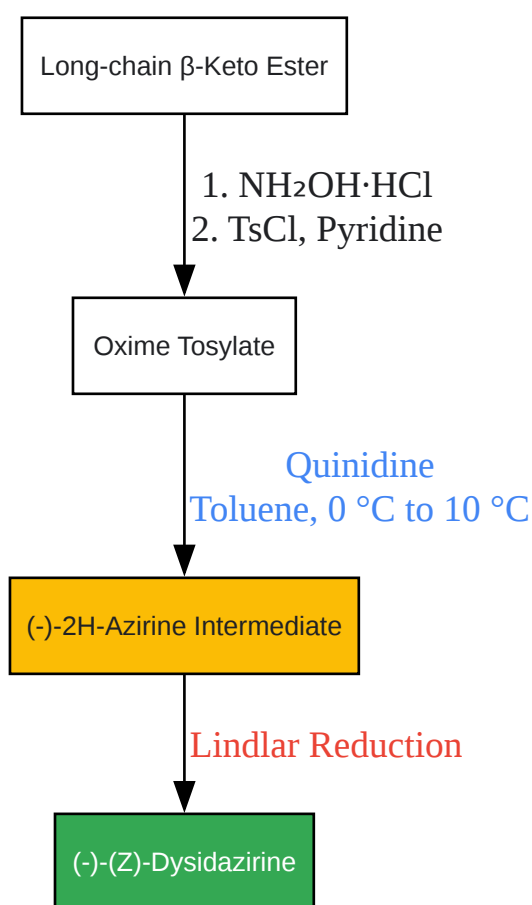
- **Preparation of the Ketoxime Tosylate:** To a solution of the β -keto ester (1.0 equiv) in pyridine at 0 °C, add hydroxylamine hydrochloride (1.2 equiv). Stir the mixture at room temperature for 2 hours. After completion, add p-toluenesulfonyl chloride (1.5 equiv) at 0 °C and stir for an additional 4 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The organic layers are washed with 1N HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
- **Asymmetric Azirine Formation:** To a solution of the ketoxime tosylate (1.0 equiv) in toluene at 0 °C, add quinidine (0.1 equiv). Stir the reaction mixture at 0 °C for 12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired **2H-azirine-2-carboxylate**.

Case Study 2: Total Synthesis of (-)-(Z)-Dysidazirine

The synthesis of the marine-derived antifungal agent (-)-(Z)-dysidazirine provides another example of a cinchona alkaloid-mediated asymmetric Neber reaction to construct the strained **2H-azirine** ring with high enantioselectivity.[7][8]

Synthetic Strategy

The key step is the quinidine-mediated cyclization of an O-tosyloxime derived from a long-chain keto-ester. The resulting chiral **2H-azirine** is then further functionalized to yield the natural product.



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Caption: Key steps in the total synthesis of (-)-(Z)-dysidazirine.

Quantitative Data

Step	Substrate	Catalyst / Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Ref.
Oxime Tosylate Formation	β -Keto Ester	1. $\text{NH}_2\text{OH}\cdot\text{HCl}$ 2. TsCl , Pyr	Pyridine	rt	6	71	[7]
Quinidine - Mediated Cyclization	Oxime Tosylate	Quinidine	Toluene	0 to 10	24	80	[7]

Experimental Protocol: Quinidine-Mediated Cyclization for Dysidazirine Synthesis[7]

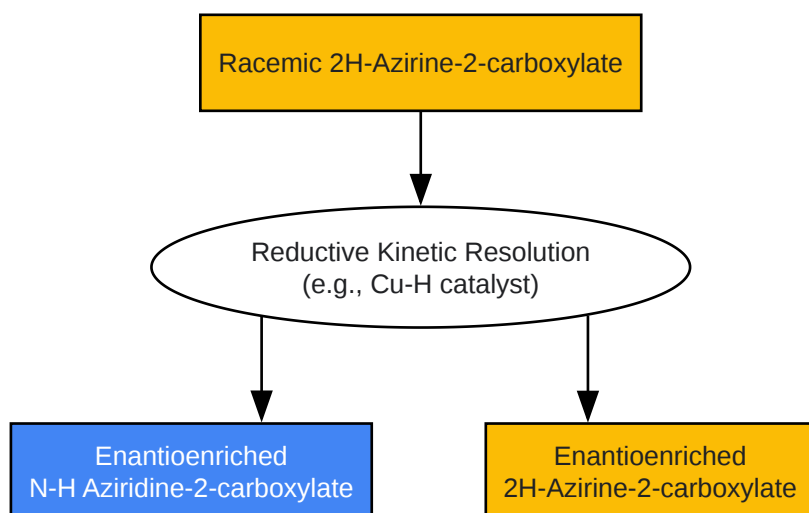
- To a solution of the oxime tosylate (1.0 equiv) in toluene at 0 °C is added quinidine (1.1 equiv).
- The reaction mixture is stirred at 0 °C and monitored by TLC.
- After 24 hours, the reaction is allowed to warm briefly to 10 °C to ensure complete consumption of the starting material.
- The reaction is then quenched with saturated aqueous NH_4Cl and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated in vacuo.
- The crude product is purified by flash chromatography on silica gel to afford the **2H-azirine** intermediate.

Application of 2H-Azirines in the Synthesis of Aziridine-2-carboxylates: Relevance to Dynobactin A

The total synthesis of the potent antibiotic Dynobactin A relies on a key aziridine-2-carboxylate fragment.[9][10] While the reported synthesis utilizes an asymmetric aziridination, such intermediates are commonly and efficiently prepared from **2H-azirines** via stereoselective reduction. This transformation highlights a significant application of **2H-azirine** chemistry in accessing valuable chiral building blocks.

Transformation Workflow

A racemic **2H-azirine-2-carboxylate** can be converted to an enantioenriched N-H aziridine-2-carboxylate via a reductive kinetic resolution, a process that provides both the reduced aziridine and the unreacted enantioenriched **2H-azirine**.



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